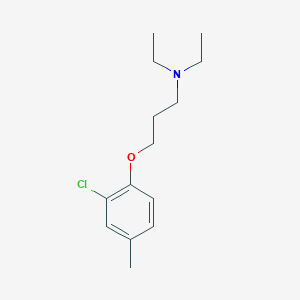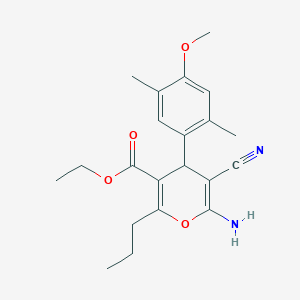
2-(5-acetyl-2-ethoxybenzyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-acetyl-2-ethoxybenzyl)malonamide, also known as AEBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBM is a malonamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-(5-acetyl-2-ethoxybenzyl)malonamide is not fully understood, but it is believed to function as a metal chelator, forming stable complexes with various metal ions. This property has been studied for its potential applications in the treatment of diseases, such as cancer, where metal ions play a role in the development and progression of the disease.
Biochemical and Physiological Effects:
2-(5-acetyl-2-ethoxybenzyl)malonamide has been studied for its biochemical and physiological effects, including its toxicity and biocompatibility. Studies have shown that 2-(5-acetyl-2-ethoxybenzyl)malonamide exhibits low toxicity and high biocompatibility, making it a promising candidate for further development in various fields.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-acetyl-2-ethoxybenzyl)malonamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations, including the need for further research to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(5-acetyl-2-ethoxybenzyl)malonamide, including its use as a drug candidate for the treatment of various diseases, its potential applications in materials science, and its use as a chelating agent for environmental remediation. Further research is needed to fully understand the potential of 2-(5-acetyl-2-ethoxybenzyl)malonamide in these fields and to develop new applications for this promising compound.
Synthesemethoden
The synthesis of 2-(5-acetyl-2-ethoxybenzyl)malonamide can be achieved through a variety of methods, including the reaction of 2-(5-bromo-2-ethoxybenzyl)malonamide with acetyl chloride, or the reaction of 2-(5-acetyl-2-hydroxybenzyl)malonamide with ethyl iodide. The purity and yield of 2-(5-acetyl-2-ethoxybenzyl)malonamide can be improved through various purification techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(5-acetyl-2-ethoxybenzyl)malonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(5-acetyl-2-ethoxybenzyl)malonamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer. In materials science, 2-(5-acetyl-2-ethoxybenzyl)malonamide has been studied for its potential applications in the development of new materials, such as polymers. In environmental science, 2-(5-acetyl-2-ethoxybenzyl)malonamide has been investigated for its potential as a chelating agent for the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
2-[(5-acetyl-2-ethoxyphenyl)methyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-20-12-5-4-9(8(2)17)6-10(12)7-11(13(15)18)14(16)19/h4-6,11H,3,7H2,1-2H3,(H2,15,18)(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGTDAOUFBLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Acetyl-2-ethoxybenzyl)malonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)
![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)



